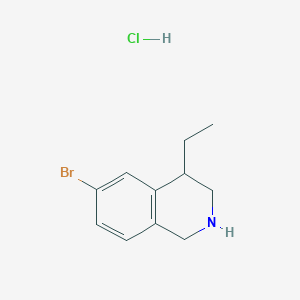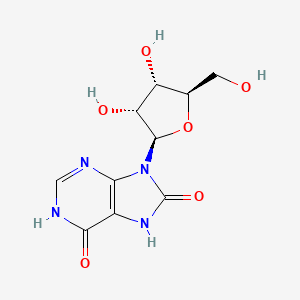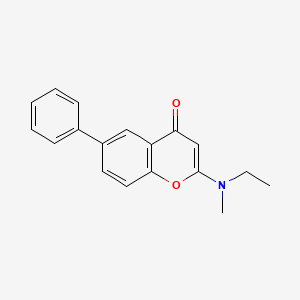
Chromone, 2-(ethylmethylamino)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromone, 2-(ethylmethylamino)-6-phenyl- is a derivative of chromone, a naturally occurring compound belonging to the flavonoid family. Chromones are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and anti-HIV properties
Preparation Methods
The synthesis of Chromone, 2-(ethylmethylamino)-6-phenyl- involves several steps. One common method is the reaction of 2-hydroxyacetophenone with ethylmethylamine and benzaldehyde under acidic conditions to form the desired compound. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and microwave irradiation can enhance reaction efficiency and reduce waste generation .
Chemical Reactions Analysis
Chromone, 2-(ethylmethylamino)-6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction of the compound can yield dihydrochromones, which have different biological activities.
Substitution: Halogenation reactions can introduce halogen atoms into the chromone scaffold, further modifying its properties.
Scientific Research Applications
Chromone, 2-(ethylmethylamino)-6-phenyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Chromone, 2-(ethylmethylamino)-6-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit key kinase pathways, such as MAPK, PI3K/Akt/mTOR, and CDKs, which are involved in cell proliferation and survival . By targeting these pathways, the compound can induce apoptosis in cancer cells and reduce inflammation.
Comparison with Similar Compounds
Chromone, 2-(ethylmethylamino)-6-phenyl- is unique due to its specific substitution pattern, which enhances its biological activities compared to other chromone derivatives. Similar compounds include:
Chromone Schiff base complexes: These compounds exhibit antimicrobial and antitumor activities but differ in their coordination chemistry and molecular targets.
Chromone-pyrimidine hybrids: These derivatives are synthesized using green chemistry principles and show promising antifungal and antibacterial activities.
Chitosan-chromone derivatives: These compounds are used in biomedical applications due to their biocompatibility and bioactivity.
Properties
CAS No. |
83766-99-8 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-6-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO2/c1-3-19(2)18-12-16(20)15-11-14(9-10-17(15)21-18)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
InChI Key |
BCIAYWPWBWTFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC(=O)C2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


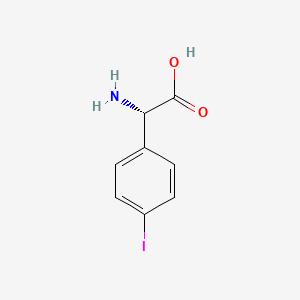
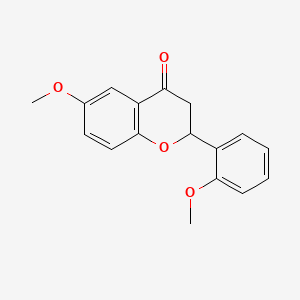
![4-([1,1'-Biphenyl]-4-ylethynyl)benzaldehyde](/img/structure/B11842381.png)
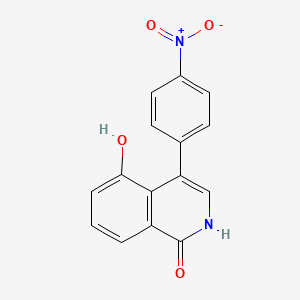
![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
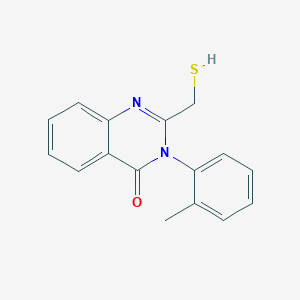

![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)

![2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11842425.png)
